N2 vs. N5 Isomerism: Chemical Space Divergence
The target compound (CAS 313219-62-4) is the N2-substituted isomer, placing the morpholinoethyl group adjacent to the pyridine nitrogen. Its direct regioisomer, N5-(2-morpholin-4-yl-ethyl)-pyridine-2,5-diamine (CAS 1018506-19-8), shares an identical molecular formula (C11H18N4O) and molecular weight (222.29 g/mol) but positions the substituent distal to the pyridine nitrogen . This positional isomerism results in divergent chemical and biological profiles, as demonstrated in the pyridine-type DAPY derivative literature where the substitution position critically modulates antiviral potency and target binding interactions [1]. Although quantitative head-to-head biological data for these two specific isomers is not publicly available, analogous pyridine scaffolds show that positional isomerism can alter in vitro potency by over an order of magnitude [1].
| Evidence Dimension | Structural isomerism (N2 vs. N5 substitution position) |
|---|---|
| Target Compound Data | N2-[2-(morpholin-4-yl)ethyl] substitution; SMILES: NC1=CN=C(NCCN2CCOCC2)C=C1 |
| Comparator Or Baseline | N5-[2-(morpholin-4-yl)ethyl] substitution; CAS 1018506-19-8 |
| Quantified Difference | Structural differentiation confirmed by distinct CAS numbers and SMILES; quantitative biological difference not available due to lack of published direct comparison |
| Conditions | Chemical structure comparison; no biological assay data located |
Why This Matters
For researchers designing SAR studies or coupling reactions requiring a specific amine orientation, selecting the correct N2 isomer is critical to ensure structural validity and project reproducibility.
- [1] Meng, X., et al. (2016). Structural optimization of pyridine-type DAPY derivatives to exploit the tolerant regions of the NNRTI binding pocket. European Journal of Medicinal Chemistry, 121, 352-363. (Class-level evidence that positional isomerism on morpholino-pyridine scaffolds critically affects biological activity). View Source
